N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
The compound has a molecular formula of C16H20ClN3O2S and a molecular weight of approximately 335.86 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Cell Line
A study evaluating the cytotoxic effects of benzothiazole derivatives on MCF-7 breast cancer cells found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity. For instance, compounds with halogen substitutions showed enhanced activity compared to their unsubstituted counterparts . The mechanism of action appears to involve apoptosis induction through caspase activation, as evidenced by assays measuring cell viability and DNA fragmentation .
Table 1: Cytotoxic Activity Against MCF-7 Cell Line
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound A | 10.3 ± 2.6 | Apoptosis via caspase activation |
Compound B | 11.1 ± 1.8 | Cell cycle arrest |
This compound | TBD | TBD |
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens, including Mycobacterium tuberculosis.
In Vitro Studies
In vitro studies have demonstrated that similar benzothiazole compounds exhibit significant inhibitory concentrations (MIC) against tuberculosis strains. For example, derivatives with electron-withdrawing groups showed enhanced binding affinity to target proteins involved in bacterial metabolism .
Table 2: Antimicrobial Activity
Compound | MIC (μM) | Target Pathogen |
---|---|---|
Compound C | 0.08 | Mycobacterium tuberculosis |
This compound | TBD | TBD |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, binding studies reveal that compounds with similar scaffolds can inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
Binding Affinity Studies
Recent research indicates that benzothiazole derivatives can bind effectively to DprE1, a critical enzyme in the mycobacterial cell wall synthesis pathway, suggesting a dual role in both anticancer and antimicrobial activities .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-24-15-9-8-14(20)17-16(15)21-19(26-17)22(11-13-7-4-10-25-13)18(23)12-5-2-3-6-12/h8-9,12-13H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAYSPISFGKHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.